molecular formula C24H26O9 B1201419 Cycloalkannin leucoacetate CAS No. 80186-91-0

Cycloalkannin leucoacetate

Cat. No.: B1201419
CAS No.: 80186-91-0
M. Wt: 458.5 g/mol
InChI Key: PQOXULXHXDVIML-UHFFFAOYSA-N
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Description

Cycloalkannin leucoacetate is a naphthazarin derivative structurally related to alkannin and shikonin, which are natural naphthoquinones isolated from Lithospermum erythrorhizon . It is characterized by a cyclic leucoacetate moiety, as confirmed by X-ray crystallography, which distinguishes it from its linear analogs like shikonin and alkannin . The compound exhibits tautomerism, a dynamic equilibrium between enol and keto forms, which influences its biological activity and stability . Early studies by Sankawa et al. (1981) demonstrated its moderate antitumor activity in vitro, though less potent than shikonin derivatives .

Properties

CAS No.

80186-91-0

Molecular Formula

C24H26O9

Molecular Weight

458.5 g/mol

IUPAC Name

[4,5,8-triacetyloxy-6-(5,5-dimethyloxolan-2-yl)naphthalen-1-yl] acetate

InChI

InChI=1S/C24H26O9/c1-12(25)29-18-7-8-19(30-13(2)26)22-21(18)20(31-14(3)27)11-16(23(22)32-15(4)28)17-9-10-24(5,6)33-17/h7-8,11,17H,9-10H2,1-6H3

InChI Key

PQOXULXHXDVIML-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C2C(=CC(=C(C2=C(C=C1)OC(=O)C)OC(=O)C)C3CCC(O3)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C(C2=C(C=C1)OC(=O)C)OC(=O)C)C3CCC(O3)(C)C)OC(=O)C

Synonyms

cyclo-alkannin leucoacetate
cycloalkannin leucoacetate

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

In contrast, shikonin derivatives remain prioritized for drug development due to their potent cytotoxicity and well-characterized mechanisms . Further studies on this compound could explore structural modifications to enhance solubility or target specificity.

Q & A

Q. How can researchers identify knowledge gaps in this compound’s mechanism of action using existing literature?

  • Methodological Answer : Conduct citation chaining via Web of Science to track seminal studies (e.g., Sankawa et al., 1981). Use tools like VOSviewer for keyword co-occurrence analysis to map understudied pathways (e.g., autophagy modulation). Prioritize experiments addressing gaps highlighted in systematic reviews .

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